molecular formula C17H26N2O3S B5163788 4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide

4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide

Cat. No. B5163788
M. Wt: 338.5 g/mol
InChI Key: YWQHSVKLJRUFDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds involves complex reactions, providing insights into the chemical versatility and reactivity of these molecules. For instance, a related synthesis process involved the cyclization of N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide with carbon disulfide to afford a product with antitubercular potential, showcasing the methodologies that could be applied in synthesizing similar sulfonamide derivatives (Purushotham & Poojary, 2018).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds reveals their complex interaction potential. For example, the structural properties of sulfonamide inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety were explored, showing significant inhibition for certain enzymes, indicating the importance of structural elements in biological activity (Buemi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of sulfonamides allows for a variety of reactions, including alkylation and arylation, highlighting their utility in synthetic chemistry. For instance, 4-Cyanobenzenesulfonamides demonstrated the ability to cleave to the parent amine under specific conditions, offering a versatile method for amine synthesis and protection (Schmidt et al., 2017).

properties

IUPAC Name

4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-18-23(21,22)16-10-7-15(8-11-16)9-12-17(20)19-13-5-3-4-6-14-19/h7-8,10-11,18H,2-6,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQHSVKLJRUFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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